An In-depth Technical Guide to the Structure and Characterization of Azathioprine Impurity E Sodium Salt
An In-depth Technical Guide to the Structure and Characterization of Azathioprine Impurity E Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azathioprine Impurity E sodium salt, a known process-related impurity of the immunosuppressive drug, azathioprine. Delving into its chemical identity, structural elucidation, and analytical characterization, this document serves as a vital resource for professionals engaged in the quality control, process development, and regulatory submission of azathioprine-containing pharmaceutical products.
Introduction: The Significance of Impurity Profiling in Azathioprine
Azathioprine is a critical immunosuppressive agent used in organ transplantation and for the treatment of autoimmune diseases.[1] As a prodrug, it is converted in the body to 6-mercaptopurine (6-MP), which then exerts its therapeutic effects by interfering with DNA synthesis.[2][3] The manufacturing process of azathioprine, like any synthetic chemical process, can result in the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Azathioprine Impurity E is one such process-related impurity, recognized by the European Pharmacopoeia (EP), making its thorough understanding a matter of compliance and patient safety.[4]
Chemical Identity and Physicochemical Properties
Azathioprine Impurity E sodium salt is a specific, well-characterized chemical entity. A clear understanding of its fundamental properties is the first step in its effective control.
Chemical Name: 1-Methyl-4-nitro-1H-imidazol-5-ol Sodium Salt[4][5] Synonyms: Sodium 1-Methyl-4-nitro-1H-imidazol-5-olate, Azathioprine BP Impurity E[6][7]
Structural Information:
The chemical structure of Azathioprine Impurity E sodium salt is distinct from the active pharmaceutical ingredient, azathioprine. It is an imidazole derivative, which is a key structural component of azathioprine itself.
Molecular Formula: C₄H₄N₃NaO₃[5][8] Molecular Weight: 165.08 g/mol [5][8] CAS Number:
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of Azathioprine Impurity E sodium salt, which are crucial for its handling, storage, and analytical method development.
| Property | Value | Reference(s) |
| Appearance | Yellow Solid | [4] |
| Solubility | Soluble in Methanol (MEOH), Dimethyl sulfoxide (DMSO) | [4] |
| Storage | 2-8 °C | [4] |
Structural Elucidation and Analytical Characterization
The definitive identification and quantification of Azathioprine Impurity E sodium salt rely on a suite of modern analytical techniques. While specific spectra for individual batches are provided by reference standard suppliers, this section outlines the principles and expected outcomes of these analytical methods.[4][6]
Spectroscopic Characterization
¹H-NMR spectroscopy is a powerful tool for confirming the structure of Azathioprine Impurity E. The expected proton signals would correspond to the methyl group and the imidazole ring proton. The chemical shifts and coupling patterns would be consistent with the substituted imidazole structure.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the sodium salt, electrospray ionization (ESI) in negative mode would likely show an ion corresponding to the free base (C₄H₅N₃O₃) at m/z 143.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
The IR spectrum of Azathioprine Impurity E sodium salt would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for the nitro group (NO₂), the C-N and C=N bonds of the imidazole ring, and the O-Na bond.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Azathioprine Impurity E from the bulk drug and other related substances.
A validated Ultra-Performance Liquid Chromatography (UPLC) method has been reported for the determination of azathioprine and its process-related impurities.[11] This method provides a rapid and robust separation, essential for quality control in a manufacturing environment.
Experimental Protocol: UPLC Method for Azathioprine Impurities [11]
-
Column: Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 0.35 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: As per method validation, typically ambient or slightly elevated.
-
Injection Volume: Appropriate for the concentration range being studied.
-
Data Analysis: The retention time and peak area of Azathioprine Impurity E are compared to a certified reference standard for identification and quantification.
The following diagram illustrates a typical workflow for the analytical characterization of Azathioprine Impurity E.
Caption: Figure 1: Analytical Workflow for Azathioprine Impurity E.
Formation and Synthetic Pathway
Understanding the origin of an impurity is crucial for its control. Azathioprine Impurity E is a process-related impurity, meaning it is formed during the synthesis of azathioprine. The synthesis of azathioprine generally involves the reaction of 6-mercaptopurine with a substituted imidazole, specifically 5-chloro-1-methyl-4-nitroimidazole.[2]
Azathioprine Impurity E can arise from the hydrolysis of the starting material, 5-chloro-1-methyl-4-nitroimidazole, or from unreacted starting material that is subsequently hydrolyzed during workup or storage.
The following diagram outlines the general synthetic pathway of azathioprine and the potential point of formation for Impurity E.
Caption: Figure 2: Azathioprine Synthesis and Impurity E Formation.
Controlling the formation of Impurity E involves optimizing the reaction conditions to favor the desired coupling reaction and minimizing the presence of water and excess base, which can promote hydrolysis.
Toxicological Significance and Regulatory Context
While azathioprine itself has a well-documented toxicity profile, including myelosuppression and an increased risk of neoplasia, the specific toxicological data for Azathioprine Impurity E is not extensively published in the public domain.[12][13][14] However, as a process-related impurity, its levels in the final drug substance are strictly controlled by pharmacopeias and regulatory agencies. The European Pharmacopoeia lists it as a specified impurity, and therefore, its presence must be monitored and kept below a defined threshold. The qualification and use of impurity standards are essential for pharmaceutical development and regulatory compliance.[3]
Conclusion
A thorough understanding of Azathioprine Impurity E sodium salt is indispensable for any scientific professional involved in the development, manufacturing, or quality control of azathioprine. This guide has provided a detailed overview of its chemical structure, analytical characterization methods, synthetic origin, and regulatory importance. By employing the described analytical techniques and understanding its formation pathway, researchers and manufacturers can effectively monitor and control this impurity, ensuring the quality, safety, and efficacy of azathioprine for patients worldwide.
References
- Allmpus. azathioprine ep impurity e. Allmpus - Research and Development. Accessed February 20, 2024.
- Chemicea Pharmaceuticals. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA. Chemicea Pharmaceuticals. Accessed February 20, 2024.
- BenchChem. The Genesis of a Groundbreaking Immunosuppressant: A Technical History of Azathioprine's Discovery and Synthesis. BenchChem. Published 2025.
- Allmpus. azathioprine ep impurity e. Allmpus - Research and Development. Accessed February 20, 2024.
- The Pure Chem. Azathioprine EP Impurity E. The Pure Chem. Accessed February 20, 2024.
- ChemicalBook. Azathioprine EP Impurity E | 35681-68-6. ChemicalBook.
- SynThink. Azathioprine EP Impurities & USP Related Compounds. SynThink. Accessed February 20, 2024.
- Simson Pharma Limited. Azathioprine EP Impurity E Na Salt | CAS No- 35681-68-6. Simson Pharma Limited. Accessed February 20, 2024.
- RSC Publishing. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. RSC Publishing. Published 2011.
- Pharmaffiliates. Azathioprine-Impurities.
- PubChem. Azathioprine.
- USP. USP Monographs: Azathioprine. uspbpep.com. Accessed February 20, 2024.
- Lund University Publications. Ozonation-Induced Changes of Azathioprine and Flutamide.
- Davadra PM, Mepal VV, Jain MR, Joshi CG, Bapodra AH. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Anal Methods. 2011;3(1):198-204.
- FDA. IMURAN (azathioprine).
- Pharmaffiliates. 35681-68-6 | Product Name : Azathioprine - Impurity E (Sodium Salt).
- Veeprho. Azathioprine EP Impurity E Sodium Salt | CAS 35681-68-6. Veeprho. Accessed February 20, 2024.
- Teva Canada Limited. AZATHIOPRINE - PRODUCT MONOGRAPH. Published June 16, 2016.
- FDA. PRODUCT INFORMATION IMURAN (azathioprine) 100 mg (as the sodium salt) for I.V. injection, equivalent to 100 mg azathioprine ster.
- Pharmaffiliates. CAS No : 73703-74-9 | Product Name : Azathioprine - Impurity E | Chemical Name : 1-Methyl-4-nitro-1H-imidazol-5-ol.
- Simson Pharma Limited. Azathioprine EP impurity E | CAS No- NA. Simson Pharma Limited. Accessed February 20, 2024.
- SynThink. Azathioprine EP Impurity E | 73703-74-9 (free base); 35681-68-6(sodium salt). SynThink. Accessed February 20, 2024.
- Jain PS, Thakre P, Chaudhari AJ, Chavhan ML, Surana SJ. Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC. J Pharm Bioallied Sci. 2012;4(4):318-321.
- Gross WL. Azathioprine - Its toxicity and side effects.
Sources
- 1. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. allmpus.com [allmpus.com]
- 5. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00406E [pubs.rsc.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. research.uni-luebeck.de [research.uni-luebeck.de]
